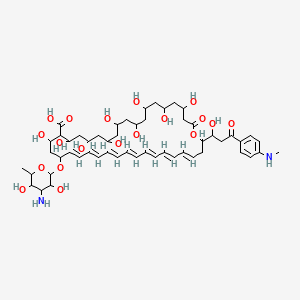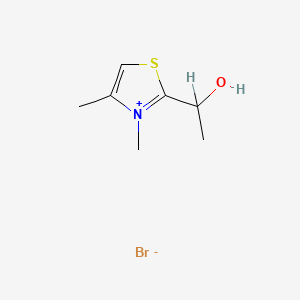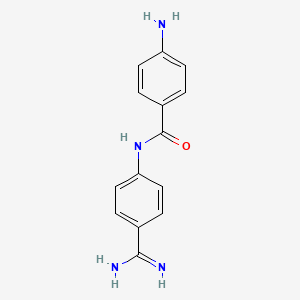![molecular formula C22H15N3O2S B1239143 [4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl] thiophene-2-carboxylate](/img/structure/B1239143.png)
[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl] thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl] thiophene-2-carboxylate: is a complex organic compound that features a benzimidazole moiety, a cyano group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl] thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and conditions such as elevated temperatures or the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic electronics and photovoltaic cells .
Biology: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as fluorescent probes for imaging applications .
Medicine: Pharmaceutical research investigates this compound for its potential therapeutic effects, particularly as an anti-cancer agent due to its ability to inhibit specific molecular targets .
Industry: In the industrial sector, this compound is explored for its use in the development of advanced materials, such as conductive polymers and sensors .
Mécanisme D'action
The mechanism of action of [4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the benzimidazole moiety play crucial roles in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules .
Comparaison Avec Des Composés Similaires
[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl] thiophene-2-carboxylate: shares similarities with other benzimidazole derivatives and thiophene-containing compounds.
4-Iodobenzoic acid: This compound also features an aromatic ring with substituents that can participate in similar chemical reactions.
Uniqueness: What sets this compound apart is its combination of functional groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets or advanced material properties .
Propriétés
Formule moléculaire |
C22H15N3O2S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H15N3O2S/c1-14-4-9-18-19(11-14)25-21(24-18)16(13-23)12-15-5-7-17(8-6-15)27-22(26)20-3-2-10-28-20/h2-12H,1H3,(H,24,25)/b16-12- |
Clé InChI |
QXYPVJXRFOEQBR-VBKFSLOCSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4)C#N |
SMILES isomérique |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=CS4)/C#N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


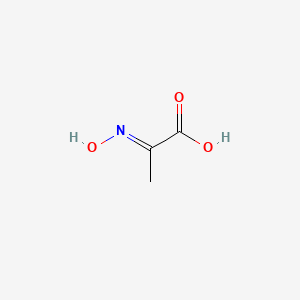

![1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-](/img/structure/B1239063.png)
![Nitrofurantoin [monohydrate]](/img/structure/B1239065.png)
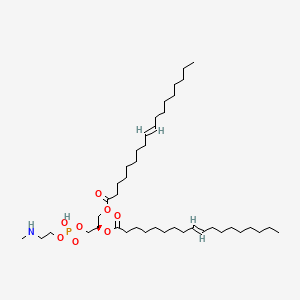
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)
![(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1239070.png)
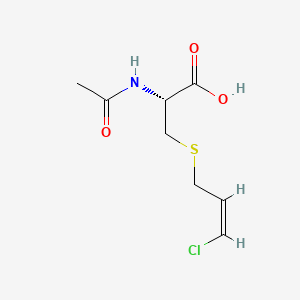
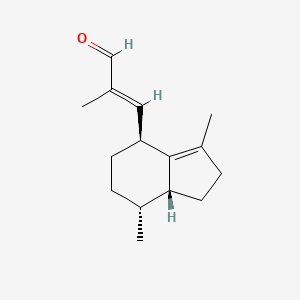
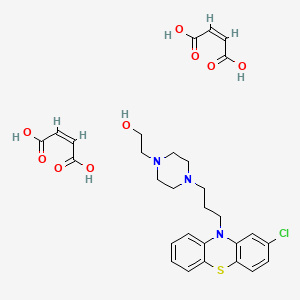
![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)
